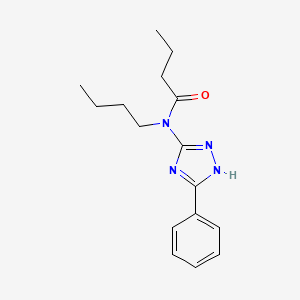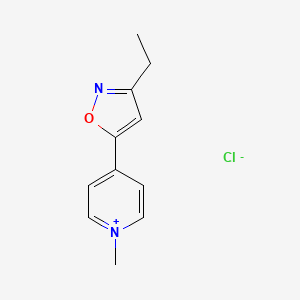
1-Methyl-4-(3-ethyl-5-isoxazolyl)-pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride is a heterocyclic compound that features both an isoxazole and a pyridinium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The pyridinium moiety can be introduced through a quaternization reaction involving 1-methylpyridine and an appropriate alkylating agent . The final step involves the combination of these two moieties under suitable reaction conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The pyridinium moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazoles and other oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
科学的研究の応用
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride has several applications in scientific research:
作用機序
The mechanism of action of 4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity . The pyridinium moiety can facilitate the compound’s entry into cells and its interaction with intracellular targets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 4-(3-Methylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
- 4-(3-Propylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
- 4-(3-Butylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
Uniqueness
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride is unique due to its specific ethyl substitution on the isoxazole ring, which can influence its chemical reactivity and biological activity . This unique substitution pattern can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
特性
CAS番号 |
20242-28-8 |
|---|---|
分子式 |
C11H13ClN2O |
分子量 |
224.68 g/mol |
IUPAC名 |
3-ethyl-5-(1-methylpyridin-1-ium-4-yl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C11H13N2O.ClH/c1-3-10-8-11(14-12-10)9-4-6-13(2)7-5-9;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
KUKIDIVHMGASSW-UHFFFAOYSA-M |
正規SMILES |
CCC1=NOC(=C1)C2=CC=[N+](C=C2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


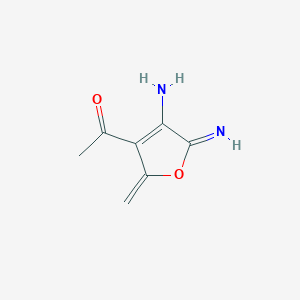
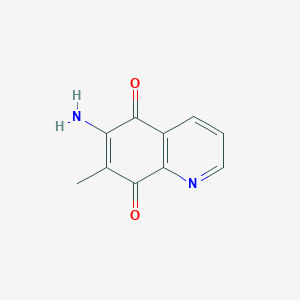
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
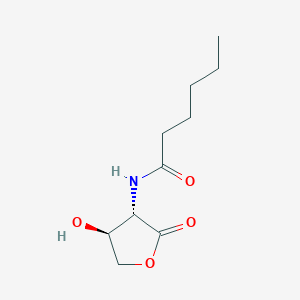

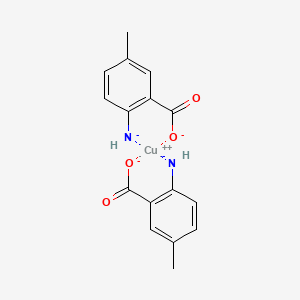
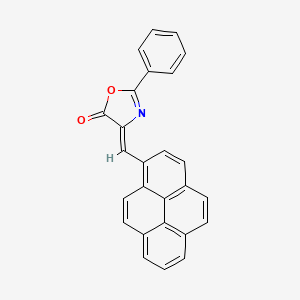
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
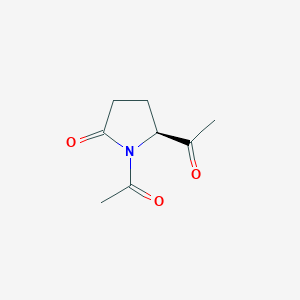
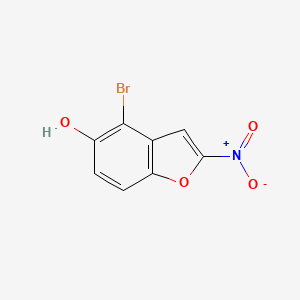
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
